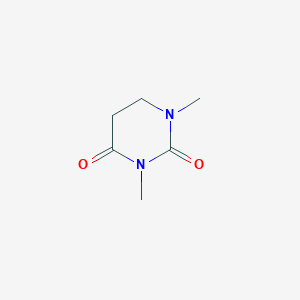
2-(propan-2-yloxy)benzene-1-carboximidamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Propan-2-yloxy)benzene-1-carboximidamide hydrochloride, also known as 2-PBC, is a synthetic compound used in laboratory experiments and scientific research. It has a wide range of applications, from the synthesis of other compounds to the study of its biochemical and physiological effects. In
Applications De Recherche Scientifique
2-(propan-2-yloxy)benzene-1-carboximidamide hydrochloride has a wide range of scientific research applications. It has been used in the synthesis of other compounds, such as 2-methyl-1-nitrobenzene-3-carboximidamide hydrochloride. It has also been used in biochemical and physiological studies, as it has been found to have a variety of effects on the body. Additionally, it has been used in the study of its mechanism of action, as well as its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-(propan-2-yloxy)benzene-1-carboximidamide hydrochloride is not yet fully understood. However, it is believed that it may act as an inhibitor of the enzyme cyclooxygenase. This enzyme is responsible for the production of prostaglandins, which are involved in inflammation, pain, and fever. Additionally, it is believed that 2-(propan-2-yloxy)benzene-1-carboximidamide hydrochloride may act as an inhibitor of the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes, which are involved in inflammation and allergic reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(propan-2-yloxy)benzene-1-carboximidamide hydrochloride have been studied in both in vitro and in vivo studies. In vitro studies have found that 2-(propan-2-yloxy)benzene-1-carboximidamide hydrochloride can inhibit the production of prostaglandins and leukotrienes, as well as reduce the activity of lipoxygenase enzymes. In vivo studies have found that 2-(propan-2-yloxy)benzene-1-carboximidamide hydrochloride can reduce inflammation and pain, as well as reduce the severity of allergic reactions. Additionally, 2-(propan-2-yloxy)benzene-1-carboximidamide hydrochloride has been found to have an analgesic effect, as well as a sedative effect.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-(propan-2-yloxy)benzene-1-carboximidamide hydrochloride in laboratory experiments has both advantages and limitations. One of the main advantages of using 2-(propan-2-yloxy)benzene-1-carboximidamide hydrochloride is that it is a synthetic compound, which makes it easier to obtain and use in experiments. Additionally, it is relatively inexpensive and easy to synthesize. However, one of the main limitations of using 2-(propan-2-yloxy)benzene-1-carboximidamide hydrochloride is that it is not yet fully understood, which makes it difficult to predict its effects in certain experiments.
Orientations Futures
There are several potential future directions for research into 2-(propan-2-yloxy)benzene-1-carboximidamide hydrochloride. One potential direction is to further investigate the mechanism of action of 2-(propan-2-yloxy)benzene-1-carboximidamide hydrochloride and its effects on the production of prostaglandins and leukotrienes. Additionally, further research into the biochemical and physiological effects of 2-(propan-2-yloxy)benzene-1-carboximidamide hydrochloride could be conducted, as well as research into its potential therapeutic applications. Furthermore, research into the synthesis of other compounds using 2-(propan-2-yloxy)benzene-1-carboximidamide hydrochloride could be conducted, as well as research into the potential toxicity of 2-(propan-2-yloxy)benzene-1-carboximidamide hydrochloride. Finally, research into the use of 2-(propan-2-yloxy)benzene-1-carboximidamide hydrochloride in laboratory experiments could be conducted, in order to further understand the advantages and limitations of using 2-(propan-2-yloxy)benzene-1-carboximidamide hydrochloride in experiments.
Méthodes De Synthèse
2-(propan-2-yloxy)benzene-1-carboximidamide hydrochloride is synthesized from the reaction between 2-methyl-1-nitrobenzene and propan-2-ol in the presence of hydrochloric acid. The reaction is conducted under reflux for several hours, which yields a yellow solid. The solid is then filtered and recrystallized in ethanol to obtain a pure product.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(propan-2-yloxy)benzene-1-carboximidamide hydrochloride involves the reaction of 2-hydroxybenzaldehyde with isopropylamine to form 2-(propan-2-yloxy)benzaldehyde, which is then reacted with cyanamide to form 2-(propan-2-yloxy)benzaldehyde cyanamide. The final step involves the reaction of 2-(propan-2-yloxy)benzaldehyde cyanamide with hydrochloric acid to form the desired product.", "Starting Materials": [ "2-hydroxybenzaldehyde", "isopropylamine", "cyanamide", "hydrochloric acid" ], "Reaction": [ "Step 1: React 2-hydroxybenzaldehyde with isopropylamine in ethanol solvent to form 2-(propan-2-yloxy)benzaldehyde.", "Step 2: React 2-(propan-2-yloxy)benzaldehyde with cyanamide in ethanol solvent to form 2-(propan-2-yloxy)benzaldehyde cyanamide.", "Step 3: React 2-(propan-2-yloxy)benzaldehyde cyanamide with hydrochloric acid in ethanol solvent to form 2-(propan-2-yloxy)benzene-1-carboximidamide hydrochloride." ] } | |
Numéro CAS |
63874-28-2 |
Nom du produit |
2-(propan-2-yloxy)benzene-1-carboximidamide hydrochloride |
Formule moléculaire |
C10H15ClN2O |
Poids moléculaire |
214.7 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



